Etaqualone

Descripción general

Descripción

Streptomyces carzinostaticus. Es una molécula compleja que consiste en un componente proteico y un cromóforo no proteico, que juntos exhiben una potente actividad citotóxica. La zinostatina ha sido investigada principalmente por su potencial en la terapia contra el cáncer, particularmente para el carcinoma hepatocelular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La zinostatina se aísla del caldo de fermentación de Streptomyces carzinostaticus. El proceso de aislamiento implica varios pasos, incluyendo extracción con solventes, precipitación y purificación cromatográfica. El compuesto se purifica aún más utilizando cromatografía líquida de alta resolución (HPLC) para obtener la pureza deseada .

Métodos de producción industrial: La producción industrial de zinostatina implica la fermentación a gran escala de Streptomyces carzinostaticus bajo condiciones controladas. El caldo de fermentación se somete a una serie de pasos de extracción y purificación para aislar el compuesto activo. El producto final se formula para uso clínico, a menudo en combinación con otros agentes para mejorar su eficacia terapéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: La zinostatina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La zinostatina se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el componente cromóforo de la zinostatina, alterando su actividad biológica.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la zinostatina, cada uno con actividades biológicas distintas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La zinostatina ha sido estudiada extensamente por sus aplicaciones en varios campos:

Química: La zinostatina sirve como un compuesto modelo para estudiar los mecanismos de daño y reparación del ADN.

Biología: En la investigación biológica, la zinostatina se utiliza para investigar las respuestas celulares al daño del ADN y los mecanismos de apoptosis.

Medicina: Clínicamente, la zinostatina se usa en el tratamiento del carcinoma hepatocelular.

Industria: En la industria farmacéutica, la zinostatina se utiliza como compuesto principal para el desarrollo de nuevos agentes anticancerígenos.

Mecanismo De Acción

La zinostatina ejerce sus efectos uniéndose al ADN e induciendo roturas de cadena simple y doble. El componente cromóforo se intercala en la hélice del ADN, mientras que el componente proteico estabiliza el complejo. Esta interacción conduce a la formación de especies reactivas de oxígeno y daño posterior del ADN, lo que finalmente desencadena la apoptosis en las células cancerosas . Los objetivos moleculares de la zinostatina incluyen varias enzimas de reparación del ADN y vías apoptóticas, lo que la convierte en un potente inductor de la muerte celular en las células tumorales .

Compuestos similares:

Miriplatino: Un agente anticancerígeno a base de platino utilizado en el tratamiento del carcinoma hepatocelular.

Cisplatino: Otro agente quimioterapéutico a base de platino que induce daño al ADN y apoptosis.

Singularidad de la zinostatina: La zinostatina es única debido a su estructura de doble componente, que consiste en una proteína y un cromóforo. Esta combinación permite una unión específica al ADN y potentes efectos citotóxicos. Además, su capacidad para inducir tanto roturas de cadena simple como doble del ADN la diferencia de otros agentes anticancerígenos .

Comparación Con Compuestos Similares

Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.

Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.

Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .

Actividad Biológica

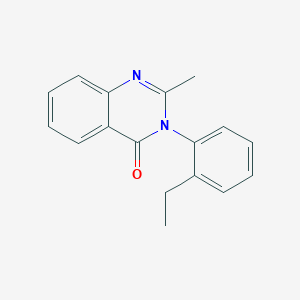

Etaqualone, a compound classified under the quinazolinone derivatives, has garnered attention due to its pharmacological properties, primarily as a sedative and muscle relaxant. The compound is structurally related to methaqualone, which was widely used in the past for its hypnotic effects. This article delves into the biological activity of this compound, its mechanisms of action, pharmacokinetics, and associated case studies.

Overview of this compound

- Chemical Structure : this compound is chemically known as 3-(2-ethylphenyl)-2-methylquinazolin-4-one.

- CAS Number : 7432-25-9.

- Classification : Quinazolinone derivative.

This compound primarily acts as an agonist at the β-subtype of the gamma-aminobutyric acid A (GABA) receptor. This interaction enhances GABAergic neurotransmission, leading to various physiological effects:

- Sedation : Induces sleepiness and reduces anxiety.

- Muscle Relaxation : Alleviates muscle tension.

- Anticonvulsant Effects : Provides protection against seizures.

The compound's action can be summarized as follows:

| Effect | Mechanism |

|---|---|

| Sedation | Agonism at GABA receptors |

| Muscle Relaxation | Increased GABAergic activity |

| Anticonvulsant | Modulation of neuronal excitability |

Pharmacokinetics

This compound is administered orally and exhibits a variable duration of action depending on the route of administration:

- Oral Administration :

- Onset: 30-60 minutes

- Duration: 1.5-5 hours

- Peak Effects: 30-60 minutes after ingestion

The biochemical properties of this compound include its interaction with GABA receptors, leading to increased sensitivity and enhanced inhibitory effects on neural activity. This results in:

- Cellular Effects : Modulation of neurotransmitter release.

- Molecular Mechanism : Agonistic activity at GABA receptors contributes to its sedative and muscle relaxant effects.

Case Studies and User Experiences

Research on this compound has included user experiences that highlight both its therapeutic potential and risks associated with misuse. A notable study examined the effects of this compound when administered via different routes:

| Route of Administration | Typical Dosage (mg) | Effects | Side Effects |

|---|---|---|---|

| Oral | Low: 200-300 | Sedation, Relaxation | Impaired vision, Short-term memory loss |

| Smoking/Vaporizing | Low: <30 | Euphoria, Relaxation | Physical discoordination |

| Sublingual | Low: <100 | Anxiolytic effects | Numbness, Impaired hearing |

User reports indicate that smoking this compound leads to rapid onset of effects (within seconds), but also highlights significant risks including physical dependence and severe side effects such as impaired coordination and cognitive functions .

Research Findings

Recent studies have focused on this compound's potential therapeutic applications while acknowledging its risks:

-

Therapeutic Applications :

- Investigated for use in anxiety disorders due to its sedative properties.

- Limited clinical use due to concerns over abuse potential.

-

Risks and Abuse Potential :

- Users report a strong desire for repeated dosing, particularly when smoked or vaporized.

- High doses can lead to severe side effects including seizures and impaired cognitive function.

Propiedades

IUPAC Name |

3-(2-ethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJKLLUVOTSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225333 | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-25-9 | |

| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaqualone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaqualone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.